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Compound of Interest

Compound Name: 3,3-bis(2-hydroxyethyl)urea
CAS No.: 23270-55-5
Cat. No.: B1329720

Get Quote

Technical Guide for Research & Development

Executive Summary

This guide details the synthesis of 3,3-bis(2-hydroxyethyl)urea (CAS: 23270-55-5), an
unsymmetrical urea derivative distinct from its symmetrical isomer, 1,3-bis(2-hydroxyethyl)urea.
[1] Primarily utilized as a hydrophilic intermediate in the synthesis of nitrosourea
chemotherapeutics (e.g., HECNU) and advanced polyurethane precursors, this molecule
requires precise thermal control during synthesis to favor transamidation over polymerization.

[1]

The protocol outlined below employs a solvent-free melt transamidation between urea and
diethanolamine (DEA). This method is selected for its atom economy and scalability, avoiding
the use of hazardous isocyanates or phosgene derivatives.[1]

Chemical Identity & Mechanism[1][2]
Target Molecule[1]
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e IUPAC Name: 1,1-Bis(2-hydroxyethyl)urea[1]

o« Common Name: 3,3-Bis(2-hydroxyethyl)urea (Note: "3,3" numbering assumes the carbonyl
carbon is position 2, common in older literature, though IUPAC prefers N,N-bis...).[1]

« CAS Number: 23270-55-5[1][2][3]

e Molecular Formula:

[1]14]

e Molecular Weight: 148.16 g/mol [4][5][6]

» Structure: An unsymmetrical urea where one nitrogen bears two hydroxyethyl groups, and
the other remains a primary amine (

)-[1]

Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution (transamidation).[1] The secondary
amine of diethanolamine attacks the carbonyl carbon of urea. The tetrahedral intermediate
collapses to expel ammonia (

), driving the equilibrium forward.[1]

Key Mechanistic Considerations:

« Ammonia Removal: The reaction is reversible. Continuous removal of gaseous ammonia is
critical to drive the reaction to completion (Le Chatelier's principle).[1]

o Selectivity: Diethanolamine contains both amine and hydroxyl nucleophiles. Under the
specified conditions (<150°C), the amine is significantly more nucleophilic than the hydroxyl
groups, favoring amide formation over carbamate (O-acylation) formation.[1]
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Figure 1: Reaction mechanism showing the transamidation pathway and critical ammonia
elimination step.[1]

Experimental Protocol
Materials & Equipment

Reagent Purity Role
Urea >99% Carbonyl source
Diethanolamine (DEA) >99% Nucleophile
Methanol ACS Grade Recrystallization solvent
Ethyl Acetate ACS Grade Anti-solvent
Nitrogen (
Industrial Grade Inert sweep gas
)
Equipment:

¢ 3-neck Round Bottom Flask (RBF)[1]
o Mechanical Stirrer (preferred over magnetic for viscous melts)[1]
o Reflux Condenser (set to 60°C to return DEA but pass

) or simple distillation head[1]
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 Nitrogen inlet/bubbler[1]

 Oil bath with digital temperature control[1]
Step-by-Step Synthesis

This protocol is designed for a 100 mmol scale.

o Charge Reactor: In the 3-neck RBF, combine 6.00 g Urea (100 mmol) and 10.51 g
Diethanolamine (100 mmol).

o Note: A slight excess of Urea (1.05 eq) can be used to ensure full conversion of the more
expensive amine, but 1:1 is standard for high purity.[1]

 Inert Atmosphere: Purge the system with Nitrogen for 10 minutes. Maintain a slow, steady
stream of

throughout the reaction to assist in ammonia removal.[1]

e Melt & Reaction:
o Heat the oil bath to 135°C. The mixture will melt into a clear, colorless liquid.[1]

o Observation: Ammonia evolution will begin as bubbles. Ensure the vent is directed to a
scrubber (dilute HCI) or fume hood exhaust.[1]

o Increase temperature gradually to 140-145°C over 30 minutes.

o Critical Control: Do not exceed 150°C. Higher temperatures promote O-alkylation
(carbamate formation) and polymerization.

o Completion: Maintain 140-145°C for 3 to 5 hours. The reaction is complete when ammonia
evolution ceases (check vent with damp pH paper; it should no longer turn blue).[1]

e Workup:
o Cool the reaction mixture to ~80°C. It will become a viscous oil or semi-solid.

o Add 20 mL Methanol while warm to dissolve the crude product.
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o Transfer to a beaker and add Ethyl Acetate dropwise until slight turbidity is observed
(approx. 40-50 mL).

o Cool to 4°C (fridge) or -20°C (freezer) overnight to induce crystallization.[1]

 Purification:
o Filter the white crystals under vacuum.
o Wash with cold Ethyl Acetate/Hexane (1:1).[1]

o Dry in a vacuum oven at 40°C for 4 hours.

Process Workflow
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Figure 2: Operational workflow for the synthesis and purification of 3,3-bis(2-
hydroxyethyl)urea.

Characterization & Quality Control

To validate the synthesis of the unsymmetrical 3,3-isomer and rule out the symmetrical 1,3-
isomer (which would form if Monoethanolamine were used or if rearrangement occurred), use
the following markers:

Nuclear Magnetic Resonance (NMR)
¢ NMR (DMSO-

):

o 5.8-6.0 ppm (s, 2H):
protons.[1] Crucial: The presence of a singlet
peak confirms the unsymmetrical primary amide structure (
). The symmetrical isomer would show two triplet
peaks.

o 4.6-4.8 ppm (t, 2H):
protons.[1]

o 3.4-3.6 ppm (m, 4H):
protons.[1]

o 3.2-3.3 ppm (t, 4H):

protons.[1]

Infrared Spectroscopy (FTIR)
e 3300-3450 cm

: Strong broad band (
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stretch) overlapping with
stretch.[1]

e 1650-1660 cm
: Strong Amide | band (
stretch).[1]

e 1600-1620 cm
: Amide Il band (

bend), characteristic of primary amides.[1]

Physical Properties[1]

o Appearance: White crystalline solid or hygroscopic powder.

» Solubility: Highly soluble in water and methanol; insoluble in non-polar solvents (hexane,
ether).[1]

» Melting Point: Typically 88-92°C (Note: Literature values vary based on hydration state;
ensure sample is anhydrous).

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Increase

Incomplete flow rate; ensure reaction time

Low Yield / Sticky Oil is sufficient. Use a vacuum
removal

(weak, ~500 mbar) cautiously

in the final hour.

Temperature exceeded 150°C.
Product is Yellow/Brown Thermal degradation Maintain strict 135-145°C

control.

Recrystallize again from
) ) ) ) MeOH/EtOAc. Dry thoroughly
Melting Point Depression Residual DEA or Water
under vacuum to remove

hygroscopic water.

Reaction ran too long at high

Solidification in Reactor Polymerization temp. Stop immediately when

ceases.

Safety & Handling

o Ammonia Gas: The reaction generates significant ammonia. Perform exclusively in a
functioning fume hood.

o Thermal Hazard: The reaction melt is >135°C. Use heat-resistant gloves and ensure the

reactor is secure.

o Chemical Handling: Diethanolamine is a skin irritant and potential sensitizer. Wear nitrile
gloves and eye protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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